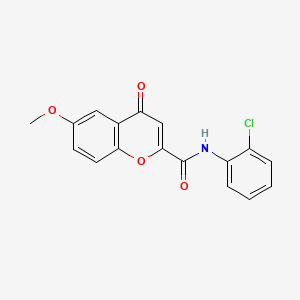

N-(2-chlorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide

Description

N-(2-chlorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene derivative featuring a 4-oxo-4H-chromene core substituted with a methoxy group at position 6 and a carboxamide group at position 2. The carboxamide is further linked to a 2-chlorophenyl moiety. Chromene derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name |

N-(2-chlorophenyl)-6-methoxy-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO4/c1-22-10-6-7-15-11(8-10)14(20)9-16(23-15)17(21)19-13-5-3-2-4-12(13)18/h2-9H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZFOOYYMLIZGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 2-chlorobenzoyl chloride with 6-methoxy-4-oxo-4H-chromene-2-carboxylic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Potential Chemical Reactions

Given the structure of "N-(2-chlorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide," it is likely to participate in several types of chemical reactions typical for chromene derivatives:

-

Oxidation : This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate or chromium trioxide.

-

Reduction : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

-

Substitution : The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Research Findings and Data

While specific data on "this compound" is limited, research on similar compounds provides insights into their chemical reactivity and biological potential. For instance, chromone derivatives have been studied for their MAO-B inhibitory activities, with structural features playing a crucial role in their efficacy .

Data Table: Comparison of Chromene Derivatives

| Compound Name | Molecular Weight (g/mol) | Unique Features | Biological Activity |

|---|---|---|---|

| N-(2-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide | 327.8 | Chlorophenyl and methyl groups | Potential therapeutic applications |

| N-(2-chlorophenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide | 327.8 | Chlorophenyl and methyl groups | Significant biological activity |

| N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide | - | Methylphenyl group | Enzyme inhibition, antimicrobial, anticancer |

Scientific Research Applications

N-(2-chlorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide has been studied for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. The following sections summarize key findings from recent studies.

1. Anticancer Activity:

Research has indicated that chromene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can inhibit the growth of cancer cells such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values indicating moderate to high potency .

2. Enzyme Inhibition:

The compound's mechanism of action may involve the inhibition of specific enzymes critical for cancer cell proliferation. Chromene derivatives have been reported to interact with kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are pivotal in tumor growth and angiogenesis .

Therapeutic Applications

Given its promising biological profile, this compound is being explored for various therapeutic applications:

1. Anticancer Therapy:

The potential use of this compound as an anticancer agent is supported by its ability to selectively target malignant cells while sparing normal cells, making it a candidate for further development in cancer therapies .

2. Anti-inflammatory Effects:

Preliminary studies suggest that chromene derivatives may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to its anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound shares structural motifs with triarylmethanes and other chromene derivatives (Table 1). Key differences include:

- Core Structure : The chromene core (4-oxo-4H-chromene) contrasts with triarylmethane scaffolds in compounds (e.g., T91, T94), which feature a central carbon bonded to three aryl groups.

- Substituents : The carboxamide group in the target compound differs from amines, anilines, or nitriles in analogs. For example, ’s chromene derivatives (e.g., compound^3) include a benzamide substituent instead of a carboxamide .

Table 1. Structural Comparison of Selected Analogs

Impact of Substituents on Physical Properties

Research Implications

- The 2-chlorophenyl group may enhance target affinity, as seen in antimicrobial and anticancer agents .

- Crystallography : Tools like SHELX () could refine the target compound’s crystal structure, leveraging hydrogen-bonding patterns () for stability analysis .

Biological Activity

N-(2-chlorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its diverse biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound belongs to the chromene family, characterized by a benzopyran structure. The synthesis typically involves the reaction of 2-chlorophenyl amine with 6-methoxy-4-oxo-4H-chromene-2-carboxylic acid under specific conditions to form an amide bond. The general reaction pathway includes:

- Starting Materials : 2-chlorophenyl amine and 6-methoxy-4-oxo-4H-chromene-2-carboxylic acid.

- Reagents : Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

- Purification : Techniques such as recrystallization or column chromatography are employed to isolate the pure product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of chromene derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT-15 (Colon Carcinoma) | 1.61 ± 1.92 |

| Compound B | A-431 (Skin Carcinoma) | 1.98 ± 1.22 |

The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival, suggesting that this compound may act through multiple targets within cancer cells .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is crucial for developing therapeutic agents for conditions like arthritis and other inflammatory diseases .

Antimicrobial Effects

In addition to anticancer and anti-inflammatory activities, this compound has demonstrated antimicrobial properties against a range of pathogens. Studies have shown effective inhibition of bacterial growth, which positions this compound as a potential candidate for antibiotic development .

The biological effects of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may bind to active sites of enzymes, inhibiting their function.

- Receptor Modulation : It can interact with cell surface receptors, altering downstream signaling pathways that regulate cell growth and inflammation.

- Cell Cycle Arrest : Evidence suggests that it induces cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies have illustrated the effectiveness of chromene derivatives in preclinical models:

- Study on Lung Cancer : A derivative similar to this compound was tested in vivo on mice with induced lung tumors. Results showed a significant reduction in tumor size compared to controls.

- Inflammation Model : In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a marked decrease in paw edema, indicating potent anti-inflammatory activity.

Q & A

Basic: What are the common synthetic routes for N-(2-chlorophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide?

The compound is typically synthesized via coupling reactions between 6-methoxy-4-oxo-4H-chromene-2-carboxylic acid derivatives and substituted anilines. For example, Method B involves activating the carboxylic acid (e.g., using coupling agents like HATU or EDCI) and reacting it with N-(2-chlorophenyl)amine under basic conditions (e.g., DIPEA in DMF) . Purification often employs column chromatography or recrystallization. Yield optimization may require adjusting stoichiometry, solvent polarity, or reaction temperature.

Basic: How is X-ray crystallography applied to determine the structure of this compound?

X-ray crystallography involves growing single crystals (e.g., via slow evaporation in DMF/water), collecting diffraction data using a diffractometer (e.g., Bruker SMART APEXII CCD), and refining structures with software like SHELXL (for small molecules) . Key parameters include:

- Unit cell dimensions : Monitored using CrysAlisPro.

- Data refinement : R and wR factors (e.g., R = 0.049, wR = 0.130) ensure model accuracy .

- Visualization : Tools like Mercury (CCDC) analyze bond angles (e.g., O4–C14–N2 = 123.15°) and packing interactions .

Advanced: How to analyze hydrogen bonding networks in its crystal structure?

Hydrogen bonding is characterized using graph set analysis (Etter’s formalism) to classify patterns (e.g., C(6) chains or R₂²(8) rings). For example:

- Donor-acceptor distances : Measure O–H···O/N interactions (typically 2.6–3.0 Å).

- Angle analysis : Validate directional preferences (e.g., C15–O5···H–N2 angles ~115–125°) .

- Software : Mercury generates interaction maps, while Platon validates hydrogen-bond geometries .

Advanced: How to evaluate its binding affinity to G-protein coupled receptors (GPCRs) like GPR35?

Radioligand binding assays are critical:

Tritium labeling : Introduce ³H via methylation (e.g., using ³H-methyl tosylate) to create a radioligand (specific activity ~36 Ci/mmol) .

Competition assays : Incubate with CHO cell membranes expressing human GPR33.

Data analysis : Calculate Ki (e.g., 0.589 nM for fluorinated analogs) using the Cheng-Prusoff equation .

Validation : Correlate binding data with functional assays (e.g., β-arrestin recruitment EC50 values) .

Advanced: How to resolve contradictions in crystallographic data or refinement outliers?

- Data quality : Ensure high-resolution (<1.0 Å) datasets and check for twinning (e.g., using PLATON’s TWIN tool) .

- Refinement strategies : Compare SHELXL (flexible restraints) vs. phenix.refine (TLS parameterization) for displacement parameters .

- Validation tools : Use CHECKCIF to flag steric clashes or unusual bond lengths .

Basic: What purification techniques are effective post-synthesis?

- Recrystallization : Use solvent pairs like ethanol/water or DCM/hexane.

- Chromatography : Normal-phase silica gel (hexane/EtOAc gradient) or reverse-phase HPLC (C18 column, acetonitrile/water) .

- Purity assessment : Validate via HPLC (≥95% purity) or <sup>1</sup>H NMR (integration of aromatic vs. aliphatic peaks) .

Advanced: How to design structure-activity relationship (SAR) studies for enhancing potency?

- Substituent variation : Introduce electron-withdrawing groups (e.g., fluorine at para-positions) to improve receptor binding (e.g., Ki reduced from 5.27 nM to 0.589 nM) .

- Bioisosteric replacement : Replace the chromene-4-one core with quinazolinone or thiazolidinone scaffolds to modulate solubility .

- Computational modeling : Docking (e.g., AutoDock Vina) predicts interactions with GPR35’s binding pocket .

Advanced: How to address discrepancies in biological assay reproducibility across cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.